molecular formula C4H10ClNO4S2 B1477987 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride CAS No. 1803607-99-9

2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride

Cat. No. B1477987
CAS RN: 1803607-99-9
M. Wt: 235.7 g/mol
InChI Key: MXZKTMVWPBZFRV-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803607-99-9 . It has a molecular weight of 235.71 and its IUPAC name is 2-(N,N-dimethylsulfamoyl)ethane-1-sulfonyl chloride . It is usually in powder form .


Molecular Structure Analysis

The InChI code for 2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is 1S/C4H10ClNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is a powder . It has a molecular weight of 235.71 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Generation and Control of Sulfonyl Radicals

The research by Zhang et al. (2021) highlights the application of dimethylsulfamoyl chloride in generating and precisely controlling sulfonyl radicals. This process allows for the efficient and selective formation of alkyl sulfonates and sulfonamides under redox-neutral conditions, bypassing the need for traditional oxidation or reduction methods. This method is significant for the late-stage functionalization of natural products or medicines, offering practical value in medicinal research for discovering new bioactive molecules (Zhang et al., 2021).

Solvolysis of Sulfonyl Chlorides

Kevill et al. (2006) conducted rate and product studies on the solvolyses of N,N-dimethylsulfamoyl chloride, revealing an S(N)2 pathway rather than the previously suggested S(N)1. This work provides insights into the reactivity and mechanistic pathways of sulfonyl chlorides in various solvents, illustrating the versatility of dimethylsulfamoyl chloride in synthetic chemistry (Kevill et al., 2006).

Esterification and Amidation Agent

Wakasugi et al. (2001) discovered that dimethylsulfamoyl chloride, combined with N,N-dimethylamines, acts as an effective agent for the esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines. This novel approach yields various carboxylic esters or amides efficiently under mild conditions, demonstrating the compound's utility in organic synthesis (Wakasugi et al., 2001).

Sensor Development

Sheikh et al. (2016) utilized sulfonyl chloride derivatives in developing highly efficient Co2+ ions sensors based on bis-sulfonamides. This application signifies the role of sulfonyl chloride derivatives in creating sensitive and selective sensors for environmental and healthcare fields, highlighting the adaptability of these compounds beyond conventional synthetic applications (Sheikh et al., 2016).

Desulfinylative C-C Allylation

Volla et al. (2009) explored the use of sulfonyl chlorides in palladium-catalyzed desulfinylative C-C coupling reactions. This study showcases the potential of sulfonyl chlorides in facilitating complex bond-forming processes, further extending the utility of dimethylsulfamoyl chloride in advanced synthetic methodologies (Volla et al., 2009).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(dimethylsulfamoyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZKTMVWPBZFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803607-99-9
Record name 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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